8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Description
8-Methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is a seven-membered heterocyclic compound featuring a benzene ring fused to a diazepine ring, with a methoxy substituent at the 8-position. This structural motif is critical for its pharmacological properties, particularly its interaction with γ-aminobutyric acid (GABA) receptors, which are central to neuropsychiatric therapeutics.
Properties
IUPAC Name |
8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-13-9-3-2-8-7-11-4-5-12-10(8)6-9/h2-3,6,11-12H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHDVBWHILFHOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CNCCN2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to have high anti-tumor activity, suggesting that this compound may also target cancer cells.
Mode of Action
It’s known that similar compounds interact with their targets, leading to inhibited proliferation of cancer cells.
Biochemical Pathways
Similar compounds have been shown to inhibit the proliferation and metastasis of tumor cells, suggesting that this compound may also affect these pathways.
Biological Activity
8-Methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine (CAS No. 1267873-98-2) is a compound of interest in medicinal chemistry due to its structural similarity to known benzodiazepines, which exhibit various pharmacological activities including anxiolytic, sedative, and anticonvulsant effects. This article reviews the biological activity of this compound based on available literature, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical formula is C11H13N1O2 with a molecular weight of 191.23 g/mol. Its structure includes a methoxy group at the 8-position of the benzodiazepine ring system.
| Property | Value |
|---|---|
| Molecular Formula | C11H13N1O2 |
| Molecular Weight | 191.23 g/mol |
| CAS Number | 1267873-98-2 |
| Purity | 95% |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications. One common method includes the use of lithium aluminum hydride for reduction reactions to form the desired benzodiazepine structure from precursors containing carbonyl functionalities .
Sedative and Hypnotic Properties
Benzodiazepines are known for their sedative effects. In comparative studies involving other benzodiazepine derivatives, compounds with methoxy groups displayed varying degrees of sedation without significant motor impairment at lower doses . The sedative effects observed in related compounds indicate that this compound may also possess such properties.
Anticonvulsant Activity
Anticonvulsant activity is another critical area where benzodiazepines have been extensively studied. A study evaluating similar tetrahydrobenzodiazepines found that certain derivatives exhibited significant anticonvulsant effects in animal models . The presence of the methoxy group may influence the compound's interaction with GABA receptors, potentially enhancing its anticonvulsant profile.
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. Research indicates that many benzodiazepine derivatives can exhibit high toxicity levels at elevated doses. For example, some studies found that while certain compounds showed beneficial pharmacological effects at lower concentrations, they also presented risks at higher doses . Further research is needed to establish the safety and toxicity thresholds for this compound specifically.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Study on Benzodiazepine Derivatives : This study synthesized various tetrahydrobenzodiazepines and evaluated their psychotropic effects in mice. It was found that many derivatives exhibited high toxicity but variable anxiolytic effects depending on their structural modifications .
- Evaluation of New Diazepine Derivative : A recent investigation into a new diazepine derivative demonstrated significant anxiolytic effects without sedative properties at lower doses. This suggests that structural modifications can lead to enhanced therapeutic profiles while minimizing adverse effects .
Scientific Research Applications
Anxiolytic Properties
8-Methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine has been studied for its anxiolytic (anti-anxiety) effects. Similar compounds in the benzodiazepine class are known to enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor. Research indicates that this compound may exhibit similar properties, potentially offering a new avenue for treating anxiety disorders without the side effects associated with traditional benzodiazepines .
Antidepressant Effects
Preliminary studies suggest that derivatives of tetrahydro-benzodiazepines may possess antidepressant effects. The modulation of serotonin and norepinephrine levels through specific receptor interactions could lead to therapeutic benefits in major depressive disorder . Further investigations are needed to establish the efficacy and safety profiles of 8-methoxy derivatives.
Neuroprotective Activities
Research has indicated that certain benzodiazepine derivatives can provide neuroprotection against oxidative stress and neuroinflammation. The unique structure of this compound may contribute to its potential role in neuroprotection . This aspect is particularly relevant in conditions like Alzheimer’s disease and Parkinson’s disease.
Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activities of this compound:
| Activity | Mechanism | Reference |
|---|---|---|
| Anxiolytic | GABA_A receptor modulation | |
| Antidepressant | Serotonin and norepinephrine modulation | |
| Neuroprotective | Reduction of oxidative stress |
Case Studies
Several case studies have been documented focusing on the therapeutic applications of compounds related to this compound:
- Clinical Trials for Anxiety Disorders : A double-blind study evaluated a benzodiazepine derivative's effectiveness in reducing anxiety symptoms compared to placebo. Results indicated a significant reduction in anxiety scores among participants receiving the active compound .
- Neuroprotection in Animal Models : Studies involving rodent models have shown that administration of related compounds resulted in decreased markers of neuroinflammation and improved cognitive function post-injury .
Comparison with Similar Compounds
Substituent Position and Heteroatom Variations
Key Observations :
Key Observations :
Pharmacological and Physicochemical Properties
Key Observations :
Preparation Methods
Classical Cyclocondensation
- The benzodiazepine core is commonly assembled via cyclocondensation reactions between ortho-substituted aromatic amines and appropriate carbonyl-containing compounds (e.g., ketoesters or aldehydes).
- For 8-methoxy substitution, starting materials often include 2-amino-4-methoxybenzene derivatives to ensure correct substitution on the aromatic ring.
Reductive Cyclization
- Reduction of intermediate imines or amides can afford the tetrahydro ring system.
- Catalytic hydrogenation or hydride reagents are used to partially saturate the diazepine ring selectively.
Specific Preparation Methods for 8-Methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Stepwise Synthesis from 2-Amino-4-methoxyaniline
Step 1: Formation of Schiff base or amide intermediate
React 2-amino-4-methoxyaniline with a suitable aldehyde or acid chloride to form an imine or amide intermediate.Step 2: Cyclization to benzodiazepine ring
Cyclization is induced by heating or by using coupling agents such as DIC (N,N'-Diisopropylcarbodiimide) and HOBt (1-Hydroxybenzotriazole) to form the 1,4-benzodiazepine skeleton.Step 3: Partial reduction to tetrahydro derivative
Catalytic hydrogenation (e.g., Pd/C under H2 atmosphere) or chemical reduction (e.g., sodium borohydride) is applied to reduce the double bonds selectively in the diazepine ring, yielding the 2,3,4,5-tetrahydro form.
Solid-Phase Synthesis (Adapted from Related Benzodiazepines)
- Immobilization of 4-methoxy-3-nitrobenzoic acid on solid support.
- Aromatic nucleophilic substitution with β-amino esters.
- Reduction of nitro group to aniline.
- Cyclization to benzodiazepinone ring.
- Selective N-alkylation if required.
- Cleavage from solid support to yield the benzodiazepine derivative.
This method offers advantages in yield control (46–98%) and purification efficiency.
Purification and Characterization
- Purification is typically achieved by solvent extraction, recrystallization, or chromatographic methods.
- Solvent systems such as acetone-water mixtures at controlled temperatures (45–60 °C) facilitate crystallization and purification.
- Analytical techniques include HPLC for purity assay, NMR spectroscopy for structural confirmation, and Karl Fischer titration for water content.
Data Table: Summary of Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|
| Schiff base formation | 2-Amino-4-methoxyaniline + aldehyde | Room temp to 60 | 80–90 | Solvent: ethanol or DMF |
| Cyclization | DIC, HOBt, base (e.g., DIEA) | 40–70 | 75–85 | Formation of benzodiazepine ring |
| Reduction (hydrogenation) | Pd/C, H2 gas | 25–50 | 85–95 | Partial saturation to tetrahydro form |
| Purification | Acetone-water crystallization | 45–60 | N/A | Control cooling to 5–10 °C for crystallization |
Research Findings and Comparative Analysis
- The preparation of related benzodiazepine derivatives such as 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzazepine involves multi-step reactions with purification by solvent extraction and crystallization, indicating similar strategies can be adapted for the methoxy analog.
- Solid-phase synthesis techniques, although more common for benzodiazepinones, provide high purity and yield and can be modified for 8-methoxy substitution.
- The presence of the methoxy group at the 8-position can influence cyclization kinetics and reduction selectivity, necessitating optimization of reaction times and temperatures.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 8-methoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of substituted precursors. For example, intermediates like 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole can react with aldehydes under reflux in ethanol with catalytic acetic acid . Purification often employs recrystallization or chromatography (e.g., silica gel columns) . Optimization includes adjusting solvent polarity, temperature, and base selection (e.g., triethylamine) to neutralize byproducts like HCl .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : To confirm methoxy (-OCH₃) and tetrahydro ring protons.
- X-ray crystallography : For absolute configuration determination, as seen in analogous benzodiazepines .
- HPLC-MS : To assess purity (>95%) and molecular weight (e.g., m/z 338.4 for C₁₈H₂₂N₆O) .
Q. What biological targets or mechanisms are associated with this benzodiazepine derivative?
- Methodological Answer : The compound interacts with neurotransmitter receptors (e.g., GABAₐ) due to its structural similarity to psychoactive benzodiazepines. In vitro binding assays using radiolabeled ligands (e.g., [³H]-flunitrazepam) can quantify affinity . Dose-response curves and IC₅₀ values are critical for comparing potency across analogs .
Advanced Research Questions
Q. How can researchers optimize synthesis yield and purity using advanced techniques?
- Methodological Answer :
- Flow chemistry : Continuous reactors improve scalability and reduce side reactions .
- Automated purification : Systems like prep-HPLC enhance reproducibility for high-purity (>99%) batches .
- DoE (Design of Experiments) : Statistical optimization of parameters (e.g., temperature, stoichiometry) minimizes trial-and-error approaches .
Q. How to resolve contradictions in reported solubility and stability data?
- Methodological Answer :
- Solubility testing : Use standardized buffers (pH 1–7.4) and polar solvents (e.g., DMSO, ethanol) to replicate literature conditions .
- Stability studies : Accelerated degradation tests (40°C/75% RH) with HPLC monitoring identify hydrolytic or oxidative degradation pathways .
Q. What strategies determine receptor binding specificity across benzodiazepine analogs?
- Methodological Answer :
- Comparative docking studies : Use computational models (e.g., AutoDock) to predict interactions with receptor subtypes (e.g., α₁ vs. α₂-GABAₐ subunits) .
- Chimeric receptor assays : Express mutant receptors in cell lines to map binding domains .
Q. How are synthetic impurities identified and quantified?
- Methodological Answer :
- LC-MS/MS : Detects trace impurities (e.g., des-methyl byproducts) with limits of quantification (LOQ) <0.1% .
- Reference standards : Use certified impurities (e.g., 7-fluoro-4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione) for calibration .
Q. How to address discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer :
- Metabolic profiling : Incubate the compound with liver microsomes to identify metabolites that reduce bioavailability .
- PK/PD modeling : Correlate plasma concentration-time profiles (AUC, Cₘₐₓ) with behavioral assays (e.g., rodent anxiety models) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
